(R)-1-(3,4-Difluorophenyl)ethanamine

Catalog No.
S783462
CAS No.
321318-15-4
M.F
C8H9F2N
M. Wt
157.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-1-(3,4-Difluorophenyl)ethanamine

CAS Number

321318-15-4

Product Name

(R)-1-(3,4-Difluorophenyl)ethanamine

IUPAC Name

(1R)-1-(3,4-difluorophenyl)ethanamine

Molecular Formula

C8H9F2N

Molecular Weight

157.16 g/mol

InChI

InChI=1S/C8H9F2N/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3/t5-/m1/s1

InChI Key

AESHLRAPTJZOJL-RXMQYKEDSA-N

SMILES

CC(C1=CC(=C(C=C1)F)F)N

Canonical SMILES

CC(C1=CC(=C(C=C1)F)F)N

Isomeric SMILES

C[C@H](C1=CC(=C(C=C1)F)F)N

Medicinal Chemistry:

The presence of a fluorinated aromatic ring and an amine group are both common features found in many drugs. Fluorine substitution can alter the properties of a molecule, such as improving its membrane permeability and binding affinity to target proteins []. Amines are a versatile functional group that can participate in various interactions crucial for biological activity. Therefore, (R)-1-(3,4-Difluorophenyl)ethanamine could be a scaffold for the development of novel drugs. However, further research is needed to explore its potential therapeutic targets and pharmacological properties.

Asymmetry Synthesis:

The chiral center (R) in (R)-1-(3,4-Difluorophenyl)ethanamine makes it a potentially valuable building block for the synthesis of other chiral molecules. Chiral molecules exist in two mirror-image forms (enantiomers) that can have different biological effects. In drug development, for example, only one enantiomer may be therapeutically active []. Therefore, (R)-1-(3,4-Difluorophenyl)ethanamine could be a useful starting material for the synthesis of specific enantiomers of drugs or other biologically active compounds.

(R)-1-(3,4-Difluorophenyl)ethanamine is an organic compound characterized by the presence of a difluorophenyl group attached to an ethanamine backbone. Its molecular formula is C9H10F2N, and it has a molecular weight of approximately 183.18 g/mol. The compound exhibits chirality due to the presence of a stereogenic center at the ethanamine moiety, with the (R)-enantiomer being of particular interest for its potential biological activities .

Typical of amines and aromatic compounds. Notably, it can undergo:

  • N-Alkylation: Reacting with alkyl halides to form more complex amine derivatives.
  • Acylation: Reacting with acyl chlorides or anhydrides to form amides.
  • Reduction Reactions: The aromatic ring can be subjected to reduction under specific conditions to yield corresponding cycloalkane derivatives.

These reactions highlight the versatility of (R)-1-(3,4-Difluorophenyl)ethanamine in synthetic organic chemistry .

(R)-1-(3,4-Difluorophenyl)ethanamine has shown promise in various biological assays. Preliminary studies indicate that it may possess:

  • Antidepressant Properties: Similar to other phenethylamines, it may influence neurotransmitter systems.
  • Potential Anticancer Activity: Some derivatives exhibit cytotoxic effects against specific cancer cell lines.
  • Neuromodulatory Effects: Its structural similarities to known psychoactive compounds suggest potential roles in modulating neurological pathways .

Several synthetic pathways have been developed for (R)-1-(3,4-Difluorophenyl)ethanamine:

  • Starting from 3,4-Difluoroaniline: This method involves reductive amination with acetaldehyde or its derivatives under acidic or basic conditions.
  • Chiral Pool Synthesis: Utilizing chiral intermediates to ensure the formation of the (R)-enantiomer selectively.
  • Using Catalytic Methods: Employing transition metal catalysts to facilitate asymmetric synthesis .

The compound has several applications across different fields:

  • Pharmaceutical Development: As a lead compound for developing new antidepressants or neuroactive agents.
  • Chemical Research: Used as a building block in synthesizing more complex organic molecules.
  • Material Science: Investigated for its potential use in creating advanced materials due to its unique electronic properties .

Interaction studies of (R)-1-(3,4-Difluorophenyl)ethanamine have focused on its binding affinity and activity at various receptors:

  • Monoamine Transporters: Studies suggest it may interact with serotonin and dopamine transporters.
  • Enzyme Inhibition: Preliminary data indicate potential inhibition of certain enzymes involved in neurotransmitter metabolism.
  • Receptor Binding Studies: Investigations into its affinity for adrenergic and serotonergic receptors are ongoing .

Several compounds share structural features with (R)-1-(3,4-Difluorophenyl)ethanamine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
(R)-1-(4-Fluorophenyl)ethanamineContains a fluorophenyl groupExhibits different biological activity profiles
1-(3-Fluorophenyl)ethanamineContains only one fluorine atomMay show reduced potency compared to difluorinated variants
1-(3,5-Difluorophenyl)ethanamineContains difluorination at different positionsPotentially different pharmacokinetic properties

These comparisons highlight the unique aspects of (R)-1-(3,4-Difluorophenyl)ethanamine while also illustrating how small changes in structure can lead to significant differences in biological activity and applications .

XLogP3

1.4

Wikipedia

(1R)-1-(3,4-Difluorophenyl)ethan-1-amine

Dates

Modify: 2023-08-15

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